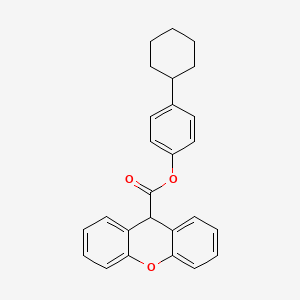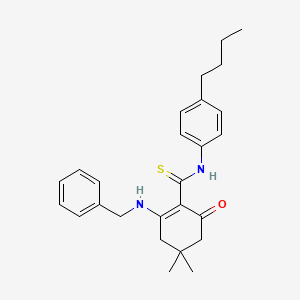
4-cyclohexylphenyl 9H-xanthene-9-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-cyclohexylphenyl 9H-xanthene-9-carboxylate is an organic compound with the molecular formula C26H24O3 and a molecular weight of 384.467 Da This compound is characterized by a xanthene core structure substituted with a cyclohexylphenyl group and a carboxylate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclohexylphenyl 9H-xanthene-9-carboxylate typically involves the esterification of 9H-xanthene-9-carboxylic acid with 4-cyclohexylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-cyclohexylphenyl 9H-xanthene-9-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce new functional groups such as halides or amines.
Scientific Research Applications
4-cyclohexylphenyl 9H-xanthene-9-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be employed in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and protein-ligand binding.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-cyclohexylphenyl 9H-xanthene-9-carboxylate involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
4-cyclohexylphenyl 9H-xanthene-9-carboxylate: Unique due to its specific substitution pattern and functional groups.
9H-xanthene-9-carboxylate derivatives: Compounds with different substituents on the xanthene core.
Cyclohexylphenyl derivatives: Compounds with variations in the cyclohexyl or phenyl groups.
Uniqueness
This compound stands out due to its combination of a xanthene core with a cyclohexylphenyl group, which imparts unique chemical and physical properties. This makes it valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C26H24O3 |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
(4-cyclohexylphenyl) 9H-xanthene-9-carboxylate |
InChI |
InChI=1S/C26H24O3/c27-26(28-20-16-14-19(15-17-20)18-8-2-1-3-9-18)25-21-10-4-6-12-23(21)29-24-13-7-5-11-22(24)25/h4-7,10-18,25H,1-3,8-9H2 |
InChI Key |
WTTBQPDKCPUZFG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)OC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-({(E)-[(1,6-dimethyl-3-oxo-2-phenyl-1,2,3,4-tetrahydropyridazin-4-yl)amino]methylidene}amino)-4-phenylthiophene-3-carboxylate](/img/structure/B10863972.png)
![8-({2-[(4-chlorophenyl)sulfanyl]ethyl}amino)-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10863975.png)

![1,2,3-Benzotriazin-4(3H)-one, 3-[[(2-methyl-8-quinolinyl)oxy]methyl]-](/img/structure/B10863993.png)
![4-(4-bromophenyl)-5-[2-(1H-indol-3-yl)ethyl]-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B10864003.png)
![3-{(E)-2-[5-(2-hydroxyphenyl)-1,2,4-oxadiazol-3-yl]ethenyl}-N,N-dimethyl-1H-indole-1-sulfonamide](/img/structure/B10864005.png)
![4-[(E)-2-(3,4-dimethoxyphenyl)ethenyl][1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B10864008.png)
![3-[4-(diethylamino)phenyl]-11-(4-fluorophenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol](/img/structure/B10864023.png)
![methyl [(4E)-5-oxo-1-phenyl-4-{[1-phenyl-3-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-pyrazol-4-yl]methylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10864029.png)
![3-[4-(2-hydroxyethyl)piperazin-1-yl]-2-benzofuran-1(3H)-one](/img/structure/B10864044.png)

![2-[7-(3-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol](/img/structure/B10864066.png)
![1-[4-(Phenylamino)phenyl]-3-[3-(propan-2-yloxy)propyl]thiourea](/img/structure/B10864076.png)
![1-Cyclohexyl-3-(3,4-dichlorophenyl)-1-{3-[(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino]propyl}urea](/img/structure/B10864081.png)
